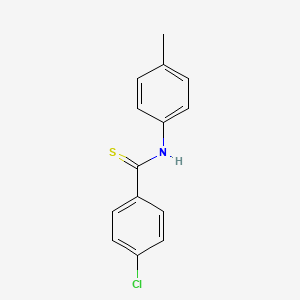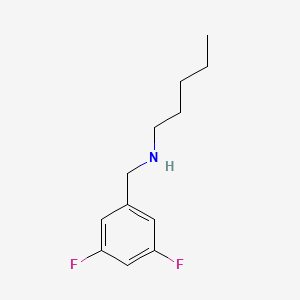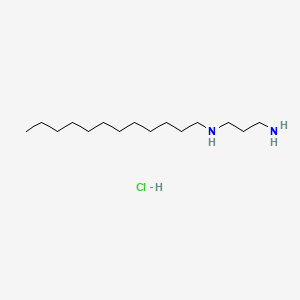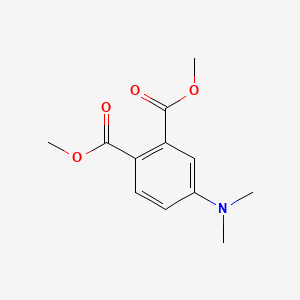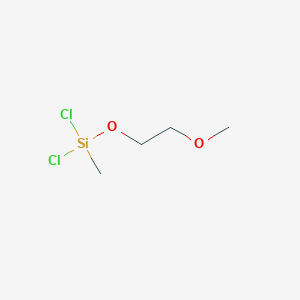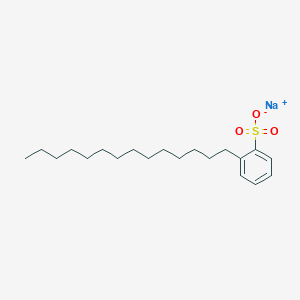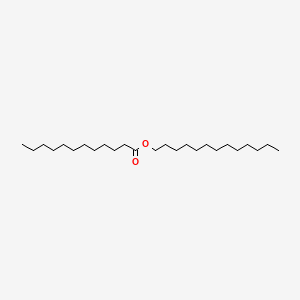
Tridecyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecyl laurate is an ester compound formed from tridecyl alcohol (1-tridecanol) and lauric acid (dodecanoic acid). It is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin . This compound forms a barrier on the skin that helps to reduce water loss, thereby providing a moisturizing effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecyl laurate is typically synthesized through an esterification reaction between tridecyl alcohol and lauric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
C13H27OH+C12H24O2→C25H50O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. For example, the esterification can be carried out at a temperature of 110°C with a residence time of 5 minutes, using a catalyst like Amberlyst 15 .
Análisis De Reacciones Químicas
Types of Reactions: Tridecyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tridecyl alcohol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, acid or base catalysts, heat.
Major Products:
Hydrolysis: Tridecyl alcohol and lauric acid.
Transesterification: New esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Tridecyl laurate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in various skincare products.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Food Industry: Used as a food additive and emulsifier.
Chemical Industry: Employed in the synthesis of other esters and as a lubricant in various applications.
Mecanismo De Acción
The primary mechanism of action of tridecyl laurate in cosmetic and pharmaceutical applications is its ability to form a barrier on the skin, reducing water loss and providing a moisturizing effect. This barrier function helps to maintain skin hydration and improve skin texture . In pharmaceutical applications, it can enhance the delivery of active ingredients by improving their solubility and stability.
Comparación Con Compuestos Similares
Methyl laurate: An ester formed from methanol and lauric acid, used in similar applications as tridecyl laurate but with different physical properties.
Sucrose monolaurate: A sugar ester with both hydrophilic and lipophilic properties, used as a surfactant and emulsifier in food and pharmaceutical applications.
Uniqueness: this compound is unique due to its specific combination of tridecyl alcohol and lauric acid, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emollient and skin-conditioning agent in cosmetic formulations .
Propiedades
Número CAS |
36665-67-5 |
|---|---|
Fórmula molecular |
C25H50O2 |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
tridecyl dodecanoate |
InChI |
InChI=1S/C25H50O2/c1-3-5-7-9-11-13-14-16-18-20-22-24-27-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clave InChI |
INJZMNQWJIWOEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


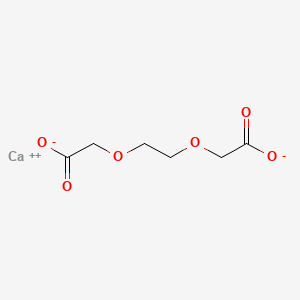
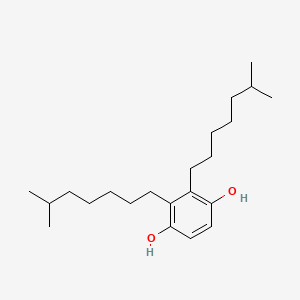
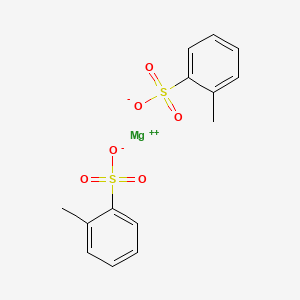

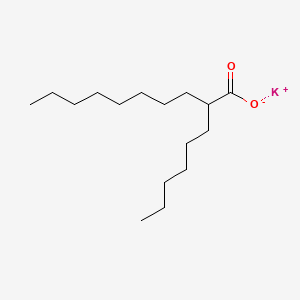
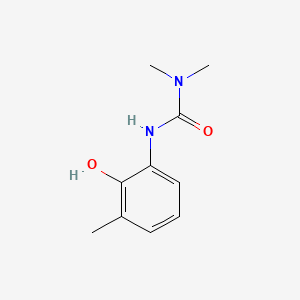
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
